Cas no 1016714-89-8 (Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate)

Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate
- NE30556
- Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate
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- MDL: MFCD09930810
- インチ: 1S/C10H16ClNO3/c1-7(11)9(13)12-5-3-8(4-6-12)10(14)15-2/h7-8H,3-6H2,1-2H3
- InChIKey: XDISJWHUULUQQM-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(N1CCC(C(=O)OC)CC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 249
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 46.6
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 338.8±37.0 °C at 760 mmHg
- フラッシュポイント: 158.7±26.5 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28138-0.05g |
methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate |
1016714-89-8 | 93.0% | 0.05g |
$106.0 | 2025-03-19 | |
Enamine | EN300-28138-5g |
methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate |
1016714-89-8 | 92% | 5g |
$1614.0 | 2023-09-09 | |
Enamine | EN300-28138-0.1g |
methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate |
1016714-89-8 | 93.0% | 0.1g |
$158.0 | 2025-03-19 | |
Enamine | EN300-28138-10g |
methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate |
1016714-89-8 | 92% | 10g |
$2393.0 | 2023-09-09 | |
Aaron | AR019LGU-500mg |
methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate |
1016714-89-8 | 93% | 500mg |
$621.00 | 2025-02-14 | |
Aaron | AR019LGU-2.5g |
methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate |
1016714-89-8 | 93% | 2.5g |
$1523.00 | 2025-02-14 | |
1PlusChem | 1P019L8I-100mg |
methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate |
1016714-89-8 | 92% | 100mg |
$250.00 | 2023-12-27 | |
1PlusChem | 1P019L8I-10g |
methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate |
1016714-89-8 | 92% | 10g |
$3020.00 | 2023-12-27 | |
1PlusChem | 1P019L8I-250mg |
methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate |
1016714-89-8 | 92% | 250mg |
$334.00 | 2023-12-27 | |
1PlusChem | 1P019L8I-5g |
methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate |
1016714-89-8 | 92% | 5g |
$2057.00 | 2023-12-27 |
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylateに関する追加情報
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate: A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, with the CAS number 1016714-89-8, is a significant compound in the realm of pharmaceutical chemistry. This intermediate plays a crucial role in the synthesis of various bioactive molecules, particularly in the development of drugs targeting neurological and cardiovascular disorders. The compound's unique structural features, including a piperidine ring and a chloropropanoyl side chain, make it a versatile building block for medicinal chemists.
The< strong>Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate molecule is characterized by its ability to undergo various chemical transformations, making it valuable for constructing complex pharmacophores. Recent advancements in synthetic methodologies have highlighted its utility in the preparation of novel therapeutic agents. For instance, studies have demonstrated its application in the synthesis of potent α7 nicotinic acetylcholine receptor modulators, which are being explored for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
In the context of drug discovery, the< strong>cas no1016714-89-8 identifier ensures precise identification and quality control of this compound. Its incorporation into multi-step synthetic routes has enabled the development of more efficient and scalable production processes. Researchers have leveraged its reactivity to introduce diverse functional groups, facilitating the creation of structurally diverse libraries for high-throughput screening.
One of the most compelling aspects of Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is its role in designing molecules with enhanced pharmacokinetic properties. The piperidine ring, known for its favorable solubility and metabolic stability, contributes to improved oral bioavailability. Meanwhile, the chloropropanoyl moiety provides a handle for further derivatization, allowing chemists to fine-tune physicochemical properties such as lipophilicity and ionization potential.
Recent research has also explored the potential of Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate in addressing inflammation-related diseases. Studies indicate that derivatives of this compound exhibit anti-inflammatory effects by modulating key signaling pathways involved in immune responses. The< strong>name long tail keyword, encompassing its full chemical name, underscores its significance as a scaffold for developing innovative therapeutic strategies.
The synthesis of Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate typically involves multi-component reactions that highlight modern synthetic techniques. For example, condensation reactions between piperidine derivatives and chloroacetyl chloride followed by esterification yield this intermediate efficiently. Such methodologies align with green chemistry principles by minimizing waste and maximizing atom economy.
In conclusion, Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (CAS no1016714-89-8) is a cornerstone in pharmaceutical research, offering unparalleled flexibility and functionality for drug development. Its integration into synthetic pipelines has accelerated the discovery of novel therapeutics targeting a wide range of diseases. As scientific understanding evolves, this compound will undoubtedly continue to play a pivotal role in advancing medicinal chemistry and improving patient care.
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